Difference between cis-3-Octadecenal and trans-3-Octadecenal isomers
Difference between cis-3-Octadecenal and trans-3-Octadecenal isomers
The following technical guide details the physicochemical, spectroscopic, and functional differences between the geometric isomers of 3-Octadecenal.
Structural Characterization, Synthetic Pathways, and Stability Protocols
Executive Summary
3-Octadecenal (
For researchers in pheromone chemistry and lipid signaling, distinguishing between the (Z)-isomer (cis) and (E)-isomer (trans) is critical. The cis-isomer is frequently bioactive in insect communication systems (Lepidoptera and Hymenoptera), while the trans-isomer often represents a degradation byproduct or a distinct semiochemical signal. This guide outlines the definitive analytical markers and handling protocols required to maintain stereochemical integrity.
Molecular Architecture & Physicochemical Properties[1]
The fundamental difference lies in the spatial arrangement across the C3=C4 double bond. This stereochemistry dictates the molecule's packing density, melting point, and receptor binding affinity.
| Feature | cis-3-Octadecenal (Z) | trans-3-Octadecenal (E) |
| Configuration | Substituents on same side (U-shape) | Substituents on opposite sides (Linear) |
| Steric Hindrance | High (Flagpole interactions) | Low |
| Melting Point | Lower (Liquid at RT likely) | Higher (Solid/Semi-solid at RT likely) |
| Boiling Point | Slightly Higher (due to polarity) | Slightly Lower |
| Thermodynamic Stability | Less Stable ( | More Stable |
| Biological Role | Common Pheromone / Attractant | Defense / Allomone / Byproduct |
The Stability Paradox (Critical Handling Note)
Both isomers possess a methylene group at C2 that is flanked by a carbonyl (C1) and a double bond (C3). This proton is highly acidic.
-
Risk: Under basic conditions or thermal stress, the double bond migrates from C3 to C2 to form the conjugated, thermodynamically stable 2-Octadecenal .
-
Implication: cis-3-Octadecenal samples are frequently contaminated with trans-2-Octadecenal if stored improperly.
Spectroscopic Characterization (The Fingerprint)
Definitive identification requires Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Mass Spectrometry (MS) alone is often insufficient to distinguish geometric isomers without specific derivatization.
Proton NMR ( H-NMR)
The coupling constant (
-
cis-3-Octadecenal:
-
Signal: Multiplet at
ppm. -
Coupling Constant (
): 10.0 – 11.5 Hz (Characteristic of cis). -
Allylic Coupling: Distinct coupling to C2 protons (
ppm).
-
-
trans-3-Octadecenal:
-
Signal: Multiplet at
ppm. -
Coupling Constant (
): 15.0 – 16.0 Hz (Characteristic of trans).
-
Infrared Spectroscopy (FT-IR)
-
cis (Z): Weak absorption near 700–730 cm
(C-H out-of-plane bending). Often obscured in long aliphatic chains. -
trans (E): Strong, diagnostic absorption band at 960–970 cm
(C-H out-of-plane bending). Absence of this peak is a primary purity check for cis isomers.
Synthetic Pathways & Experimental Protocols
Synthesis must be stereoselective and avoid conditions that trigger isomerization to the 2-enal.
Stereoselective Synthesis Workflow
Figure 1: Divergent synthetic pathways for stereoselective production of 3-Octadecenal isomers.
Protocol: cis-Selective Reduction (Lindlar)
-
Reagents: 3-Octadecyn-1-ol,
gas, Lindlar catalyst ( poisoned with lead), Quinoline (to prevent over-reduction). -
Procedure: Dissolve alkyne in hexane/ethanol. Add quinoline and catalyst. Stir under
balloon until uptake ceases. Filter immediately. -
Critical Control: Monitor by GC to ensure no over-reduction to the saturated alcohol (Octadecanol).
Protocol: trans-Selective Reduction (Red-Al)
Note: While Birch reduction (Li/NH3) is common for alkynes, Red-Al is specific for propargylic alcohols to yield trans-allylic alcohols.
-
Reagents: 3-Octadecyn-1-ol, Red-Al (in toluene), THF.
-
Procedure: Add Red-Al dropwise to solution of alkyne in THF at 0°C. Reflux for 2-4 hours. Quench carefully with dilute acid.
-
Result: High stereoselectivity for the trans (E) isomer (
Hz).
Protocol: Oxidation (The Danger Zone)
Do NOT use Jones Reagent or Pyridinium Chlorochromate (PCC) without buffer. Acidic conditions will isomerize the 3-enal to the 2-enal.
-
Recommended: Dess-Martin Periodinane (DMP) or Swern Oxidation .
-
Conditions: Perform at 0°C or -78°C (Swern) in buffered DCM. Work up rapidly with neutral/basic washes (
).
Biological Implications[2][3]
The geometric configuration acts as a "key" for biological locks (receptors).
-
Receptor Specificity: Insect pheromone binding proteins (PBPs) are highly stereospecific. A cis-isomer may trigger a mating response, while the trans-isomer may be biologically inert or act as an antagonist (inhibitor).
-
Metabolic Fate: In lipid metabolism, trans-3-enals are often intermediates in the
-oxidation of unsaturated fatty acids (via enoyl-CoA isomerase), whereas cis-3-enals are less common metabolic intermediates and more often signaling molecules. -
Toxicology: 3-alkenals are highly reactive electrophiles (Michael acceptors if they isomerize). They can form adducts with DNA and proteins.
References
-
Spectroscopic Data of Alkenes
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for NMR coupling constants vs ).
-
(Used as proxy for physical data trends).
-
Synthesis & Isomerization
-
Vrettos, E. I., et al. (2019). "Trimethylaluminum (TMA)-Catalyzed Reaction of Alkynyllithiums with Ethylene Oxide." ResearchGate.[1] (Methodology for alkyne precursor synthesis).
-
Tatsuki, S., et al. (1977).[2] "Disruption of Sex Pheromone Communication in Rice Stem Borer Moth." JIRCAS. (Cites Z-13-Octadecenal and general 3-alkenal handling).
-
-
Biological Activity
-
Gallala, H. D., & Sandhoff, K. (2011).[3] "Biological function of the cellular lipid BMP." Neurochemical Research. (Context on lipid stereochemistry and membrane function).
-
Minto, R. E., & Blacklock, B. J. (2008).[4] "Biosynthesis and function of polyacetylenes and allied natural products." Progress in Lipid Research. (Biosynthesis of unstable unsaturated lipid derivatives).
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. jircas.go.jp [jircas.go.jp]
- 3. Biological function of the cellular lipid BMP-BMP as a key activator for cholesterol sorting and membrane digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and function of polyacetylenes and allied natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
